molecular formula C5H4ClN3O2 B016103 2-Amino-4-chloro-3-nitropyridine CAS No. 6980-08-1

2-Amino-4-chloro-3-nitropyridine

Cat. No. B016103
CAS RN: 6980-08-1
M. Wt: 173.56 g/mol
InChI Key: DIRINUVNYFAWQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular and crystal structures of various nitropyridine derivatives have been determined using techniques such as X-ray crystallography and DFT calculations. For instance, Bryndal et al. (2012) conducted a study on the molecular and crystal structures of 2-amino-4-methyl-3-nitropyridine, utilizing DFT B3LYP/6-311G(2d,2p) approach and compared these to X-ray studies, providing insights into the molecular structure and vibrational studies of the compound (Bryndal et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving nitropyridines are diverse and can lead to various interesting derivatives. For example, Okafor (1976) explored the reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine, demonstrating the potential for creating novel compounds with unique properties through various solvent and catalyst conditions (Okafor, 1976).

Physical Properties Analysis

The physical properties of 2-Amino-4-chloro-3-nitropyridine and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different conditions. The study by Oszust et al. (1997) on 2-amino-4-nitropyridine detailed its crystal structure and provided insights into its vibrational spectra, highlighting the importance of N–H...N and N–H...O hydrogen bonds in the crystal arrangement (Oszust et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and hydrogen bonding capabilities, of 2-Amino-4-chloro-3-nitropyridine derivatives, have been a subject of extensive study. Velraj et al. (2015) investigated the electronic properties and stability of related compounds, revealing insights into their molecular electrostatic potentials, NBO, and NMR analyses (Velraj, Soundharam, & Sridevi, 2015).

Scientific Research Applications

  • Potential in Biosensors and Drug Delivery : A study focusing on crystal engineering based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies found potential applications in biosensors and drug delivery. The resulting herringbone motifs in the crystal structures indicate their suitability in these areas (Y. L. Fur et al., 1996).

  • Applications in Organic Synthesis and Catalysis : Another compound, 2-chloro-5-fluoropyridine, which is closely related to 2-Amino-4-chloro-3-nitropyridine, has been identified as a highly volatile and weakly basic compound with potential applications in organic synthesis and catalysis (E. S. Hand & D. Baker, 1989).

  • Non-Linear Optical Material : A study conducted in 2020 found that 2-amino-5-chloro-3-nitropyridine shows potential as a non-linear optical material due to its high polarizability and non-zero hyperpolarizability value (L. Antony Selvam et al., 2020).

  • Intermediate in Antitumor Agent Synthesis : The crystal structures of related compounds, 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, have been studied for their potential as intermediates in the synthesis of the potential antitumor agent ABT-751 (Sheng-li Cao et al., 2011).

  • Structural Investigation : A structural and vibrational investigation of 2-amino-4-nitropyridine crystal revealed properties such as N-HN hydrogen bonds and strong Ag-Au-type splitting in stretching vibrations, which can be significant for various applications (J. Oszust et al., 1997).

  • High Hyperpolarizability and Stability : A 2015 study on 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) revealed that CNP has a high hyperpolarizability value, significantly greater than urea, indicating its potential in non-linear optics. CMNP was noted for its high stability and charge delocalization (G. Velraj et al., 2015).

  • Synthesis Methods and Conditions : Studies have also focused on the synthesis of various derivatives of 2-amino-nitropyridines, exploring optimal conditions and methods for their production, which is crucial for their application in scientific research (Song Guo-qiang, 2008).

properties

IUPAC Name

4-chloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRINUVNYFAWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990059
Record name 4-Chloro-3-nitropyridin-2(1H)-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-3-nitropyridine

CAS RN

6980-08-1
Record name 4-Chloro-3-nitropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitropyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-chloropyridine (5.00 g, 0.0389 mol) in sulfuric acid (40.8 mL) with stirring at 0° C. was added a solution of nitric acid (2.72 g, 0.0389 mol) and sulfuric acid (3.89 g, 0.0389 mol). The mixture was stirred (1 hr) then poured into 200 g ice and 100 ml water. The solid was filtered and collected. The solution was neutralized with 28% NH3 in water to pH ˜5. The solution was extracted with EtOAc (3×300 ml). The solid also was dissolved in EtOAc and neutralized with 28% NH3 in H2O. The organic layers were combined, concentrated with 30 g silica gel, and purified by flash chromatography (20 to 60% EtOAc/hexanes) to afford the title compound (2.40 g, 36%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40.8 mL
Type
solvent
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
3.89 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

4-Chloro-2-pyridinamine hydrochloride (300 mg) was added portionwise to concentrated sulfuric acid (1.96 mL) at 4° C. To the mixture was added fuming nitric acid (0.1 mL) dropwise at 4° C. The mixture was stirred at ambient temperature for 3 hours. To the solution was added water and the mixture was extracted with EtOAc. The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel with EtOAc and n-hexane to give 4-chloro-3-nitro-2-pyridinamine (125 mg) as a yellow powder.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-pyridin-2-ylamine (5 g) in 96% aq H2SO4 (20 mL) at 0° C. was added a mixture solution of 70% aq HNO3 (2.5 mL) and 96% aq H2SO4 (10 mL) drop-wise. After the addition was completed, the mixture was stirred at room temperature for 2 h. The solution was poured onto ice/water and 6M aq. NaOH was added drop-wise to adjust pH to 9. Then the solid was filtered off, washed with water, and dried before it was purified by chromatography on alumina (eluent: pentane:EtOAc 2:1) to afford 4-chloro-3-nitro-pyridin-2-ylamine (1.2 g). 200 mg of this material was dissolved methanol (3 mL) and NaOMe (125 mg) was added before the mixture was stirred at 60° C. for 16 h. 37% aq HCl was added drop-wise to adjust pH to 6. The mixture was cooled to 0° C., and the precipitated solid was filtered off, washed with water, and dried to afford 4-methoxy-3-nitro-pyridin-2-ylamine (180 mg). This material was dissolved in methanol (20 mL) and treated with hydrogen gas (1 bar) in the presence of 10% palladium on charcoal at room temperature for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford 4-methoxy-pyridine-2,3-diamine (50 mg). This procedure was repeated to produce more material. In the next step, 4-methoxy-pyridine-2,3-diamine (6.8 g) was dissolved in ethanol (200 mL). To this solution was slowly added methyl pyruvate (4.9 mL) at room temperature, and the mixture was stirred at ambient temperature for 3 h before the volatiles were removed in vacuo. The residue was purified by chromatography on silica gel (eluent: pentane:EtOAc 5:1 to 0:1) to give afford 8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one (6.1 g). To a suspension of 3 g of this material in DMF (12 mL) was added PyBroP (7.65 g) followed by DBU (3.58 g). The mixture was stirred overnight before the precipitated solid was filtered off, washed with ethanol, and dried to afford 3-(benzotriazol-1-yloxy)-8-methoxy-2-methyl-pyrido[2,3-b]pyrazine (3.5 g). 1.5 g of this material was dissolved in a mixture of ethanol (10 mL) and DCM (60 mL). Hydrazine monohydrate (3.6 g) was added, and the mixture was stirred overnight at ambient temperature before the volatiles were removed in vacuo. The residual solid was triturated from ethanol, filtered off, washed with ethanol, and dried to afford (8-methoxy-2-methyl-pyrido[2,3-b]pyrazin-3-yl)-hydrazine IIe (0.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-4-chloro-3-nitropyridine
Reactant of Route 4
2-Amino-4-chloro-3-nitropyridine
Reactant of Route 5
2-Amino-4-chloro-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-4-chloro-3-nitropyridine

Citations

For This Compound
19
Citations
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1966 - ACS Publications
… 2-Amino-4-chloro-3-nitropyridine (III).—A solution of 2,4dichloro-3-nitropyridine8 (I, 10 g, 52 mmoles) in ethanolic NH3 (250 ml of absolute ethanol saturated at 5 wfith dry NH3) was …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
NT Tzvetkov, CE Müller - Tetrahedron Letters, 2012 - Elsevier
… 2-Amino-4-chloro-3-nitropyridine (8), and its 5-nitro-substituted regioisomer (9), respectively, were obtained by reaction with ethyl malonate. The resulting 2-amino-3/5-nitropyridine …
KB De Roos, CA Salemink - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… hydrochloric acid 1, l4 and from 2-amino-4-chloro-3-nitropyridine (X) - the minor product (4 %) … 8.83 g of 2-amino-4-chloro-3-nitropyridine (X) was added to a mixture of 50 ml conc. HCI …
M Woźniak, A Barański… - Liebigs Annalen der …, 1991 - Wiley Online Library
3‐Nitropyridine and some of its derivatives are aminated in a liquid ammonia solution of potassium permanganate to the corresponding 2‐ and (or) 4‐ and (or) 6‐amino compounds. …
JA Montgomery, SJ Clayton, HJ Thomas… - Journal Of Medicinal …, 1982 - ACS Publications
… reaction was established by a comparison of itsUV spectrum with the spectra of other 4amino-2-chloro-3-nitropyridines17’18 and with the spectrum of 2-amino-4-chloro-3-nitropyridine.…
Number of citations: 201 0-pubs-acs-org.brum.beds.ac.uk
V Bavetsias, C Sun, N Bouloc, J Reynisson… - Bioorganic & medicinal …, 2007 - Elsevier
… 29, was prepared from 2-amino-4-chloro-3-nitropyridine by applying the same methodology. … 2-Amino-4-chloro-3-nitropyridine was prepared from 2-amino-4-chloropyridine by nitration (…
P Barraclough, JW Black, D Cambridge… - Journal of medicinal …, 1990 - ACS Publications
… 2,3-Diamino-4-methoxypyridine (24) was obtained from 2-amino-4-chloro-3-nitropyridine (… 2-Amino-4-chloro-3-nitropyridine (46,16 1.75 g, 10.1 mmol) was added to a solution freshly …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
D Ménard, I Niculescu-Duvaz, HP Dijkstra… - Journal of medicinal …, 2009 - ACS Publications
… Whichever route is used, the first step is a coupling reaction between 2-amino-4-chloro-3-nitropyridine and an appropriately functionalized 4-aminophenol or 4-amino-1-naphthol. Only …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
M Gehringer, M Forster, E Pfaffenrot, SM Bauer… - …, 2014 - Wiley Online Library
… To prepare 3H-imidazo[4,5-b]pyridine derivative 6 (Scheme 3), side chain 48 was substituted onto 2-amino-4-chloro-3-nitropyridine (6 a). Reduction of the nitro function by using zinc …
D Niculescu-Duvaz, C Gaulon, HP Dijkstra… - Journal of medicinal …, 2009 - ACS Publications
… Intermediate 6 can also be obtained by direct coupling of 2-amino-4-chloro-3-nitropyridine 1 with 4-N-Boc-aminophenol. Subsequent deprotection with trifluoroacetic acid (TFA) …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk

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